molecular formula C16H19N3O2 B13210418 tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B13210418
M. Wt: 285.34 g/mol
InChI Key: KIFVLUOWGZQTHU-UHFFFAOYSA-N
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Description

tert-Butyl 5’-cyano-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the tert-butyl group and the cyano group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl 5’-cyano-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of an indole derivative with an azetidine derivative under specific conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the spiro compound. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 5’-cyano-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

tert-Butyl 5’-cyano-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 5’-cyano-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group in the compound can interact with nucleophiles, leading to the formation of various intermediates. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 5’-cyano-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 5-cyano-2-pyridinylcarbamate: This compound has a similar cyano group but differs in the overall structure and reactivity.

    tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: This compound also contains a cyano group and a tert-butyl group but has a different core structure.

    tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole: This compound has a similar indole structure but differs in the substitution pattern and reactivity.

The uniqueness of tert-Butyl 5’-cyano-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate lies in its spiro structure, which imparts specific chemical and physical properties that are not observed in the other compounds.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl 5-cyanospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C16H19N3O2/c1-15(2,3)21-14(20)19-9-16(10-19)8-18-13-5-4-11(7-17)6-12(13)16/h4-6,18H,8-10H2,1-3H3

InChI Key

KIFVLUOWGZQTHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)C#N

Origin of Product

United States

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